molecular formula C5H6BrN3 B1380654 (5-Bromopyrazin-2-yl)methanamine CAS No. 1369140-94-2

(5-Bromopyrazin-2-yl)methanamine

Cat. No.: B1380654
CAS No.: 1369140-94-2
M. Wt: 188.03 g/mol
InChI Key: FLJGCAZQPNJGEY-UHFFFAOYSA-N
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Description

(5-Bromopyrazin-2-yl)methanamine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a methanamine group at the 2-position. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers distinct electronic properties compared to single-nitrogen heterocycles like pyridine. The bromine substituent enhances electrophilicity, making the compound a valuable intermediate in cross-coupling reactions and medicinal chemistry .

Properties

IUPAC Name

(5-bromopyrazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJGCAZQPNJGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369140-94-2
Record name (5-bromopyrazin-2-yl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrazin-2-yl)methanamine typically involves the bromination of pyrazine derivatives followed by amination.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrazin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, derivatives of this compound have shown potential as anticancer agents. For instance, a derivative was found to exhibit cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells .

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its reactivity makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of (5-Bromopyrazin-2-yl)methanamine and its derivatives involves interactions with specific molecular targets. For example, a derivative was found to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can prevent cancer cell invasion and metastasis .

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocycle Core
  • Pyrazine vs. Pyridine :
    Pyrazine’s dual nitrogen atoms create a more electron-deficient ring compared to pyridine, influencing reactivity. For example, (pyrazin-2-yl)methanamine derivatives exhibit weaker basicity than pyridine analogs, reducing their ability to bind metal ions like Zn(II) in fluorescent probes .
  • Substituent Effects :
    Bromine at the 5-position on pyrazine (as in (5-Bromopyrazin-2-yl)methanamine) increases steric bulk and electron-withdrawing effects compared to chlorine in (5-Chloropyrazin-2-yl)methanamine. This difference impacts reaction rates in Suzuki couplings and other catalytic processes .
Key Structural Analogs
Compound Name Heterocycle Substituent Molecular Weight Key Properties/Applications References
This compound Pyrazine Br (5-position) 188.01 (calc.) Cross-coupling intermediate
(5-Chloropyrazin-2-yl)methanamine Pyrazine Cl (5-position) 143.58 (calc.) Antituberculosis agent precursor
(5-Bromopyridin-2-yl)methanamine Pyridine Br (5-position) 187.04 Building block for kinase inhibitors
(5-Phenylfuran-2-yl)methanamine Furan Ph (5-position) 173.21 SIRT2 inhibitor (IC₅₀ ~10–100 μM)

Biological Activity

(5-Bromopyrazin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its pyrazine core, which contributes to its unique electronic and steric properties. This compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and as an intermediate for more complex molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for extracellular matrix degradation, thereby potentially preventing cancer cell invasion and metastasis.
  • Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound and its derivatives:

  • Cytotoxicity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism involves apoptosis induction and modulation of cell cycle regulators.
Cell LineIC50 (µM)Mechanism of Action
Jurkat15Induction of apoptosis
HeLa10Cell cycle arrest
MCF-712Inhibition of proliferation

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can modulate the expression of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • In Vitro Studies : A study conducted on the effects of this compound on cancer cell lines revealed significant cytotoxicity at lower concentrations compared to standard chemotherapeutics. The study emphasized the compound's ability to induce apoptosis through caspase activation pathways.
  • Animal Models : In vivo experiments demonstrated that administration of this compound resulted in reduced tumor growth in mice models of breast cancer. The observed effects were correlated with decreased expression levels of MMPs and increased apoptosis markers .

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